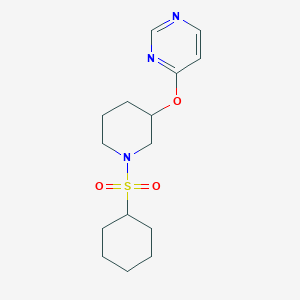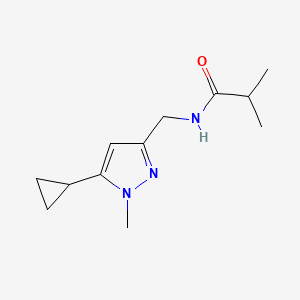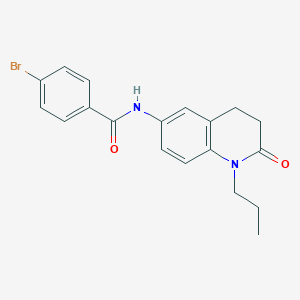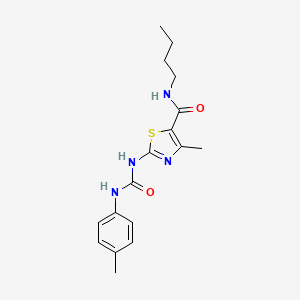
4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of substituted piperidines is an important task of modern organic chemistry . A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . A new pyrido[2,3-d]pyrimidine derivative was designed and synthesized. The final structure was characterized by 1H, 13C, and 2D NMR, MS, FTIR .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study detailed the synthesis of novel pyrimidine derivatives, including those related to the chemical structure of interest, which displayed significant antimicrobial activities. These compounds were synthesized using a sulfonamido moiety as a starting material, and some of them showed active properties against various microbial strains (Ammar et al., 2004).
Crystal Structures and Interactions
Research on pyrimethamine, a compound structurally related to "4-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine," focused on its crystal structures, demonstrating how pyrimidine and aminopyrimidine derivatives interact with sulfonate/carboxylate, forming hydrogen-bonded motifs. These studies highlight the potential of such compounds in designing new molecular structures with specific biological activities (Balasubramani et al., 2007).
Antimicrobial and Antifungal Activities
Another study synthesized tricyclic compounds, including tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidines with a phenylsulfonyl moiety, demonstrating their antimicrobial and antifungal activities. This underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Mittal et al., 2011).
Inhibition of Platelet Aggregation
Piperazinyl-glutamate-pyrimidines, including those with modifications at the 4-position of the pyrimidine, have been identified as potent P2Y12 antagonists. These compounds are notable for their ability to inhibit platelet aggregation, showcasing the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Parlow et al., 2009).
Cyclin-Dependent Kinase Inhibitors
Research into beta-Piperidinoethylsulfides, which can be related to the chemical structure , has led to the development of inhibitors for cyclin-dependent kinase CDK2. These studies provide insights into the synthesis and potential therapeutic applications of pyrimidine derivatives in cancer treatment (Griffin et al., 2006).
Propiedades
IUPAC Name |
4-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-22(20,14-6-2-1-3-7-14)18-10-4-5-13(11-18)21-15-8-9-16-12-17-15/h8-9,12-14H,1-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTUNSWXSFZSBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B2740689.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2740690.png)

![(2-phenyl-2H-1,2,3-triazol-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2740695.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2740696.png)
![5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2740697.png)
![2-[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2740702.png)
![Tert-butyl N-(2-formyl-7-oxaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2740703.png)


![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2740708.png)
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2740710.png)
![(4-(Dimethylamino)phenyl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2740711.png)
